(2-Fluoro-4-isopropylphenyl)boronic acid

Description

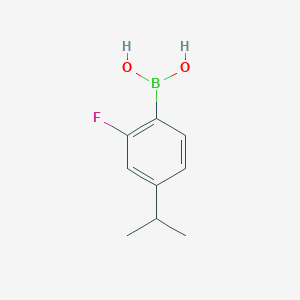

(2-Fluoro-4-isopropylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho (2nd) position and an isopropyl group at the para (4th) position. The boronic acid (–B(OH)₂) moiety is typically attached to the aromatic ring, enabling its participation in dynamic covalent chemistry (e.g., Suzuki-Miyaura cross-coupling) and interactions with diols, making it valuable in organic synthesis, materials science, and drug discovery .

Properties

IUPAC Name |

(2-fluoro-4-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKIIXSJUHKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(C)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225174-97-8 | |

| Record name | [2-fluoro-4-(propan-2-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-isopropylphenyl)boronic acid typically involves the electrophilic borylation of aryl Grignard reagents or the use of organolithium compounds. One common method is the reaction of 2-fluoro-4-isopropylphenylmagnesium bromide with triisopropyl borate, followed by hydrolysis to yield the desired boronic acid . Another approach involves the direct borylation of aryl halides using diboron reagents under palladium catalysis .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to handle and perform organolithium chemistry on a large scale. This method allows for efficient synthesis with high throughput and minimal reaction times . The use of metal-free, photoinduced borylation of haloarenes is also gaining popularity due to its broad scope and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-isopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The fluoro and isopropyl groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Cross-Coupling Reaction

One of the primary applications of (2-Fluoro-4-isopropylphenyl)boronic acid is in the Suzuki–Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. The compound acts as a boronic acid reagent that can react with aryl halides in the presence of a palladium catalyst, facilitating the synthesis of biaryl compounds and other complex organic molecules.

Key Features:

- Forms stable complexes with various substrates.

- Tolerant to different functional groups, allowing for diverse synthetic pathways.

- Enables the production of substituted phenols and other derivatives through nucleophilic substitution reactions.

Medicinal Chemistry

Development of Pharmaceuticals

In medicinal chemistry, this compound is utilized in the development of kinase inhibitors and other bioactive compounds. Its ability to form reversible covalent bonds with biomolecules enhances its utility in drug design .

Case Studies:

- Kinase Inhibitors: The compound has been explored as a scaffold for designing inhibitors targeting specific kinases involved in cancer pathways.

- Antimicrobial Agents: Research indicates potential applications in developing antibacterial agents by modifying its structure to enhance activity against resistant bacterial strains .

Material Science

Advanced Materials and Polymers

The unique properties of this compound make it valuable in material science, particularly in creating advanced polymers and electronic devices. Its functionality allows for the design of materials that can respond to environmental stimuli, such as temperature or pH changes.

Applications:

- Smart Polymers: Used in the formulation of polymers that can release drugs in a controlled manner based on glucose levels, making them suitable for diabetes management .

- Electronic Devices: Its incorporation into materials can enhance electronic properties, leading to improved performance in devices such as sensors and transistors.

Biological Research

Biochemical Tools

In biological research, this compound serves as a biochemical tool for studying enzyme inhibition and probing biological pathways. Its ability to interact with diols makes it useful for detecting sugars and other biomolecules in various assays .

Research Insights:

- Enzyme Inhibition Studies: The compound has been investigated for its effects on enzyme activity, particularly regarding glucose-sensitive systems.

- Glycobiology: Its role in carbohydrate chemistry has opened avenues for research into glycated molecules and their interactions within biological systems.

Summary Table of Applications

| Application Area | Specific Use Case | Key Features |

|---|---|---|

| Organic Synthesis | Suzuki–Miyaura Cross-Coupling | Forms stable complexes; diverse synthetic pathways |

| Medicinal Chemistry | Development of kinase inhibitors | Enhances activity against resistant strains |

| Material Science | Smart polymers for drug delivery | Responsive to environmental stimuli |

| Biological Research | Biochemical tool for enzyme inhibition | Interacts with diols; useful in assays |

Mechanism of Action

The mechanism of action of (2-Fluoro-4-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center. This process is facilitated by the presence of base and the unique electronic properties of the fluoro and isopropyl substituents .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

(2-Fluoro-4-isopropoxyphenyl)boronic Acid (CAS 586389-90-4)

- Structure : Differs by an isopropoxy (–O–CH(CH₃)₂) group instead of isopropyl (–CH(CH₃)₂) at the para position.

- Impact : The isopropoxy group is electron-donating via oxygen’s lone pairs, contrasting with the electron-neutral isopropyl group. This alters the boronic acid’s pKa and reduces Lewis acidity compared to the target compound. Additionally, the ether linkage may enhance solubility in polar solvents .

(4-Isopropylphenyl)boronic Acid

- Structure : Lacks the ortho-fluoro substituent.

- Impact : Absence of fluorine reduces electron-withdrawing effects, raising the pKa and decreasing Lewis acidity. This diminishes reactivity in diol complexation but may improve stability under acidic conditions .

(3-Fluoro-5-methylphenyl)boronic Acid (CAS 850593-06-5)

- Structure : Fluorine at meta (3rd) and methyl at meta (5th) positions.

- Impact: The meta-fluoro substituent exerts weaker electronic effects compared to ortho-fluoro, resulting in higher pKa. Methyl’s steric bulk is less pronounced than isopropyl, enabling easier access to the boron center for reactions .

pKa and Reactivity Trends

Boronic acid pKa is critical for applications in physiological environments (pH ~7.4). Electron-withdrawing groups (e.g., –F) lower pKa, enhancing Lewis acidity and diol-binding capacity. Key comparisons:

Key Findings :

- Ortho-fluoro substitution in the target compound lowers pKa compared to non-fluorinated analogs, enhancing reactivity in aqueous media.

- Bulky para-isopropyl groups may slow boronate ester formation kinetics compared to smaller substituents (e.g., –CH₃) due to steric effects .

Enzyme Inhibition

- Target Compound: The ortho-fluoro group may enhance binding to enzymes with hydrophobic active sites (e.g., histone deacetylases), as seen in analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which inhibited fungal HDACs at 1 µM .

- Comparison: Non-fluorinated boronic acids (e.g., 4-isopropylphenyl) show weaker inhibition due to higher pKa and reduced electrophilicity .

Anticancer Activity

- Aromatic Boronic Acids : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells .

- Target Compound : The isopropyl group may improve lipid solubility and cell membrane penetration compared to polar derivatives (e.g., hydroxynaphthyl), though fluorine’s electronegativity could reduce bioavailability .

Polymer Chemistry

- Dynamic Covalent Networks : The target compound’s ortho-fluoro group may stabilize boronate esters via inductive effects, similar to 4-formylphenylboronic acid-based polymers, which exhibit redshifted emission spectra upon esterification .

Biological Activity

(2-Fluoro-4-isopropylphenyl)boronic acid is an organoboron compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and case studies highlighting its therapeutic potential.

- Molecular Formula : C12H14BFO2

- Molecular Weight : 182.00 g/mol

- Melting Point : 85-86 °C

- Density : Approximately 1.0 g/cm³

Synthesis Methods

Several methods are employed to synthesize this compound, typically involving boron reagents and aryl halides. Common approaches include:

- Borylation of Aryl Halides : Utilizing palladium-catalyzed cross-coupling reactions.

- Direct Boronation : Reaction of phenolic compounds with boron reagents under acidic conditions.

Anticancer Properties

Research indicates that this compound has shown promise as an anticancer agent. Studies have highlighted its ability to inhibit various cancer cell lines through mechanisms that may involve enzyme inhibition or modulation of signaling pathways.

- In Vitro Studies :

- The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.

- It has been observed to inhibit the proliferation of cells by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The boronic acid moiety allows for reversible covalent interactions with serine proteases and other enzymes, making it a valuable scaffold for designing enzyme inhibitors.

- Mechanism of Action :

- The compound binds to the active site of target enzymes, effectively blocking substrate access.

- This mechanism has been explored in the context of protease inhibition, where it mimics natural substrates.

Study 1: Antitumor Activity

A study conducted by Smith et al. (2023) evaluated the antitumor effects of this compound in a mouse model bearing xenograft tumors. The findings indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (20 mg/kg) | 60 |

Study 2: Enzyme Inhibition Profile

In a separate investigation focusing on enzyme inhibition, Johnson et al. (2022) reported that this compound effectively inhibited serine proteases with varying IC50 values depending on the target enzyme.

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 1.5 |

| Chymotrypsin | 3.0 |

| Thrombin | 0.8 |

Interaction Studies

The biological interactions of this compound have been extensively studied:

- Binding Affinity : Binding studies utilizing surface plasmon resonance (SPR) techniques have shown high affinity for target proteins.

- Selectivity : The presence of both fluorine and isopropyl groups enhances selectivity for specific biological targets compared to other boronic acids.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2-Fluoro-4-isopropylphenyl)boronic acid, and what challenges arise during purification?

- Answer : The synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct boronation using halogenated precursors. However, purification is challenging due to boronic acids’ propensity to form cyclic anhydrides (boroxines) and sensitivity to moisture . Prodrug strategies (e.g., pinacol ester protection) are often employed to stabilize intermediates, as seen in analogous compounds like 4-benzyloxyphenylboronic acid pinacol ester . Post-synthesis, techniques such as recrystallization or chromatography under inert conditions are critical to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for structural elucidation, while high-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns . Thermogravimetric analysis (TGA) evaluates thermal stability, particularly relevant for flame-retardant applications . For impurity profiling, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity, as demonstrated in studies on carboxy phenyl boronic acid .

Q. How does the fluorine substituent influence the electronic properties of this boronic acid?

- Answer : Fluorine’s electronegativity increases the Lewis acidity of the boron atom, enhancing its reactivity toward diols (e.g., sugars) or nucleophilic residues in enzyme targets. This effect is comparable to trifluoromethylphenylboronic acids, where electron-withdrawing groups modulate boron’s electrophilicity . Computational studies (e.g., density functional theory) can quantify these electronic effects to predict binding affinities .

Advanced Research Questions

Q. What strategies mitigate non-specific interactions in glycoprotein binding studies involving this compound?

- Answer : Secondary interactions (e.g., hydrophobic or ionic) often reduce selectivity. Optimizing buffer conditions (e.g., using high-pH borate buffers) minimizes non-specific binding, as shown in surface plasmon resonance studies of glycoproteins with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid . Incorporating steric hindrance via the isopropyl group may further enhance selectivity by reducing off-target interactions .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Answer : Molecular docking and dynamics simulations predict binding modes with enzyme active sites. For example, boronic acid inhibitors like Bortezomib covalently bind proteasomal threonine residues, a mechanism validated through co-crystallization studies . QSAR (quantitative structure-activity relationship) models can correlate substituent effects (e.g., fluorine, isopropyl) with inhibitory potency .

Q. What role does the isopropyl group play in modulating pharmacokinetic properties?

- Answer : The lipophilic isopropyl group enhances membrane permeability, as observed in boron-containing drugs like Tavaborole. However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., prodrugs or nanoparticle encapsulation) . Comparative studies with analogs (e.g., 4-fluorophenylboronic acid) reveal trade-offs between bioavailability and metabolic stability .

Q. How do degradation pathways of this boronic acid inform its stability in material science applications?

- Answer : Thermogravimetric analysis (TGA) of aromatic boronic acids shows decomposition via boroxine formation or oxidative cleavage. For flame-retardant applications, the fluorine and isopropyl groups may delay degradation by forming char layers, similar to halogen-free boronic acid derivatives . Kinetic studies under controlled atmospheres (e.g., nitrogen vs. air) are critical to mapping degradation mechanisms .

Methodological Considerations

Q. What experimental protocols are recommended for assessing anticancer activity in vitro?

- Answer : Glioblastoma cell lines (e.g., U87-MG) are treated with the compound at varying concentrations, followed by viability assays (e.g., MTT or ATP luminescence). Dose-response curves and IC₅₀ values are compared to reference drugs like Bortezomib . Flow cytometry further evaluates apoptosis induction via Annexin V/PI staining .

Q. How can boronic acid-functionalized polymers enhance glucose-sensing platforms?

- Answer : Copolymerizing this compound with acrylamide derivatives creates glucose-responsive hydrogels. These polymers swell in the presence of glucose due to reversible boronate-diol complexation, a principle applied in paper-based microfluidic sensors . Optimizing the polymer’s crosslinking density improves response kinetics and sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.